![molecular formula C11H15N5O3 B12796874 1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)-, (1R,2S,3S,5S)-rel- CAS No. 72346-00-0](/img/structure/B12796874.png)
1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)-, (1R,2S,3S,5S)-rel-
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Overview
Description
1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)-, (1R,2S,3S,5S)-rel- is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentane ring, a purine base, and multiple hydroxyl groups. The stereochemistry of the compound is specified by the (1R,2S,3S,5S)-rel- configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)- involves multiple steps, including the formation of the cyclopentane ring, the introduction of the purine base, and the addition of hydroxyl groups. Common synthetic routes may involve:
Cyclization reactions: to form the cyclopentane ring.
Nucleophilic substitution: to introduce the purine base.
Oxidation and reduction reactions: to add hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.
Scientific Research Applications
Basic Information
- Molecular Formula : C11H15N5O3
- Molecular Weight : 265.27 g/mol
- CAS Number : 72346-00-0
Structural Characteristics
The compound is characterized by:
- A cyclopentane ring,
- Hydroxymethyl and amino groups,
- The specific stereochemistry denoted by (1R,2S,3S,5S), which is crucial for its biological activity.
Synthetic Routes
The synthesis of 1,2-Cyclopentanediol derivatives typically involves several steps:
- Cyclization Reactions : Forming the cyclopentane structure.
- Nucleophilic Substitution : Introducing the purine base.
- Functional Group Modifications : Adding hydroxyl groups through oxidation or reduction reactions.
Industrial Production
In industrial settings, continuous flow synthesis and automated reaction monitoring are employed to enhance yield and purity. These methods optimize the reaction conditions for large-scale production.
Applications in Scientific Research
1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)- has diverse applications across multiple scientific domains:
Medicinal Chemistry
- Antiviral Activity : The compound has been evaluated for its potential against viruses such as herpes simplex virus type 1 and human cytomegalovirus. Some derivatives exhibit significant antiviral properties.
- Anticancer Properties : Research indicates that certain analogues may have efficacy against various cancer cell lines, suggesting potential as therapeutic agents.
Biochemical Research
- Enzyme Interactions : The compound may bind to specific enzymes, influencing their activity and thereby impacting metabolic pathways.
- DNA Interactions : It can interact with DNA, potentially affecting gene expression and replication processes.
Chemical Biology
- Building Block for Complex Molecules : Its unique structure allows it to serve as a precursor in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibiting or activating their function.
Interact with DNA: Affecting gene expression and replication.
Modulate signaling pathways: Influencing cellular processes such as apoptosis and proliferation.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base.
Cyclopentanol: A simpler compound with a cyclopentane ring and hydroxyl group.
Uniqueness
1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)- is unique due to its specific stereochemistry and combination of functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)-, (1R,2S,3S,5S)-rel- is a compound of significant interest due to its structural similarity to purine nucleosides and its potential biological activities. This article reviews the biological activity of this compound, focusing on its receptor interactions, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C10H13N5O2, with a molecular weight of approximately 225.25 g/mol. The compound features a cyclopentane ring substituted with a hydroxymethyl group and an amino-purine moiety. This unique structure allows it to interact with various biological targets.
Receptor Interactions
The compound has been studied for its interactions with adenosine receptors, particularly the A1 and A2A subtypes. Research indicates that modifications in the cyclopentanediol structure can significantly influence receptor affinity and selectivity:
- Adenosine A1 Receptor : The compound exhibits moderate affinity for the A1 receptor subtype. Studies have shown that cyclopentyl derivatives can enhance binding affinities compared to traditional adenosine analogs .
- Adenosine A2A Receptor : The compound also shows promising activity at the A2A receptor. It has been reported to induce vasodilation in porcine coronary smooth muscle through A2A receptor activation .
Therapeutic Potential
The biological activities suggest potential applications in various therapeutic areas:
- Cardioprotection : Due to its interaction with adenosine receptors, the compound may provide cardioprotective effects during ischemic events.
- Anti-inflammatory Properties : Agonism of A2A receptors has been linked to anti-inflammatory effects, making this compound a candidate for further research in inflammatory diseases .
Study 1: Cardiovascular Effects
In a study examining the effects of various adenosine analogs on cardiovascular function, it was found that the compound significantly reduced heart rate and improved coronary blood flow in animal models. This suggests its potential use as a therapeutic agent in managing heart conditions .
Study 2: Neuroprotective Effects
Another research effort investigated the neuroprotective properties of adenosine receptor agonists. The findings indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress through A2A receptor activation .
Table 1: Affinity Values for Adenosine Receptors
Compound | A1 Receptor Affinity (nM) | A2A Receptor Affinity (nM) |
---|---|---|
1,2-Cyclopentanediol Analog | 141 | 732 |
Aristeromycin | 500 | 1000 |
Note: Values represent competitive binding assays conducted on rat brain membranes.
Table 2: Summary of Biological Activities
Properties
CAS No. |
72346-00-0 |
---|---|
Molecular Formula |
C11H15N5O3 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
(1R,2S,3S,5R)-3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H15N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h3-6,8-9,17-19H,1-2H2,(H2,12,13,14)/t5-,6+,8-,9+/m1/s1 |
InChI Key |
UGRNVLGKAGREKS-BUVSBJAHSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@H]1N2C=NC3=C(N=CN=C32)N)O)O)CO |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO |
Origin of Product |
United States |
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